Terrein

Vue d'ensemble

Description

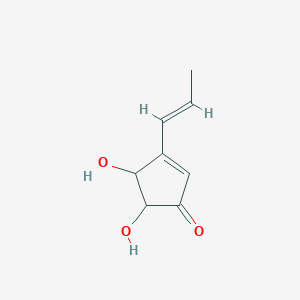

Le terrein est un métabolite secondaire produit par le champignon Aspergillus terreus. Il a été isolé pour la première fois en 1935 et sa structure chimique a été élucidée dans les années 1950 . Le this compound a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses propriétés antitumorales, anti-inflammatoires, phytotoxiques et antimicrobiennes .

Applications De Recherche Scientifique

Terrein has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound in studies of fungal secondary metabolites and their biosynthesis.

Medicine: this compound has shown promise in inhibiting melanin biosynthesis, suppressing angiogenin production, and inducing apoptosis in carcinoma cells.

Mécanisme D'action

Target of Action

Terrein, a secondary bioactive fungal metabolite isolated from Aspergillus terreus, has been reported to possess strong anti-tumor activities . It targets multiple pathways, including inhibition of melanin biosynthesis, anti-proliferation, suppressing angiogenin production, and inducing apoptosis of carcinoma cells . It also displays strong cytotoxicity against ABCG2-expressing breast cancer cells .

Mode of Action

This compound exhibits its anti-tumor effects by dual targeting nature; tumor angiogenesis and cell proliferation . It inhibits the growth of various head and neck cancer cells . In addition, an in vivo experiment revealed that synthetic this compound inhibited a xenograft tumor growth in athymic mice . Immunohistochemical analysis revealed that expression of Ki-67, CD31, and ANG was down-regulated in synthetic this compound-treated tumors, compared to controls .

Biochemical Pathways

This compound affects multiple biochemical pathways. It has been reported to possess strong anti-tumor activities by targeting multiple pathways, including inhibition of melanin biosynthesis, anti-proliferation, suppressing angiogenin production, and inducing apoptosis of carcinoma cells . The biosynthetic gene cluster for this compound has been identified, and its biosynthetic pathway has partially been elucidated by genetic and biochemical analysis .

Pharmacokinetics

It’s known that this compound is a microbial metabolite, and its production can be enhanced by optimizing the conditions of the producing fungus, aspergillus terreus . This suggests that the bioavailability of this compound could be influenced by the conditions under which it is produced.

Result of Action

This compound has been shown to have significant cytotoxic effects in A549 cells, a human lung cancer cell line . It attenuates the proliferation of A549 cells . Regarding its antimetastatic effects, this compound significantly inhibits A549 cell adhesion, migration, and invasion . In addition, this compound suppresses the angiogenic processes of A549 cells, including vascular endothelial growth factor (VEGF) secretion, capillary‑like tube formation, and VEGF/VEGFR2 interaction .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound has been shown to stimulate the growth of various agricultural plants under drought conditions . This suggests that the efficacy and stability of this compound can be influenced by environmental conditions such as the presence of stress factors.

Analyse Biochimique

Biochemical Properties

The biosynthetic gene cluster for Terrein has been identified, and its biosynthetic pathway has partially elucidated by genetic and biochemical analysis . The cluster, which is responsible for this compound synthesis, consists of 11 functional genes . The pathway-specific transcription factor TerR was over-expressed under the control of a constitutive gpdA promoter of A. nidulans, resulting in 5 to 16 folds up-regulation in terR transcripts compared to WT .

Cellular Effects

This compound has been reported to possess strong anti-tumor activities by targeting multiple pathways, including inhibition of melanin biosynthesis , anti-proliferation , suppressing angiogenin production and inducing apoptosis of carcinoma cells .

Molecular Mechanism

The molecular mechanism of this compound involves the interaction with the pathway-specific transcription factor TerR . Overexpression of TerR leads to an increase in the titer of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound production was enhanced by refactoring both global and pathway-specific transcription factors (StuA and TerR) . This strategy led to a higher this compound yield with a lower background of byproducts in double mutants .

Metabolic Pathways

The metabolic pathway of this compound involves the pathway-specific transcription factor TerR . Overexpression of TerR leads to an increase in the titer of this compound .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le terrein peut être synthétisé par diverses méthodes, notamment la synthèse chimique et la fermentation microbienne. La synthèse chimique du this compound est difficile en raison de sa stéréosélectivité et du coût élevé des réactifs chimiques .

Méthodes de production industrielle : La production industrielle du this compound est principalement réalisée par fermentation microbienne. Les souches d'Aspergillus terreus sont cultivées en milieu de fermentation, souvent en utilisant l'amidon comme seule source de carbone . Des modifications génétiques, telles que la surexpression de facteurs de transcription spécifiques aux voies et la suppression de gènes régulateurs globaux, ont été utilisées pour améliorer la production de this compound .

Analyse Des Réactions Chimiques

Types de réactions : Le terrein subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : Le this compound peut être oxydé en utilisant des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : La réduction du this compound peut être réalisée en utilisant des réactifs tels que le borohydrure de sodium.

Substitution : Le this compound peut subir des réactions de substitution avec des halogènes ou d'autres nucléophiles dans des conditions appropriées.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites et des composés this compound substitués .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Le this compound est utilisé comme composé modèle dans les études sur les métabolites secondaires fongiques et leur biosynthèse.

Médecine : Le this compound s'est avéré prometteur pour inhiber la biosynthèse de la mélanine, supprimer la production d'angiogénine et induire l'apoptose dans les cellules carcinomateuses.

5. Mécanisme d'action

Le this compound exerce ses effets par le biais de multiples cibles moléculaires et voies :

Activité antitumorale : Le this compound inhibe la biosynthèse de la mélanine et la production d'angiogénine, induit l'apoptose et supprime la prolifération cellulaire.

Activité anti-inflammatoire : Le this compound inactive la voie de signalisation du facteur nucléaire kappa B (NF-kB), réduisant l'inflammation.

Stimulation de la croissance des plantes : Le this compound stimule la croissance des plantes en réduisant la production d'espèces réactives de l'oxygène (ROS) et en augmentant les niveaux de phytohormones telles que l'acide gibbérellique, l'acide indole-3-acétique et les cytokinines.

Comparaison Avec Des Composés Similaires

Le terrein peut être comparé à d'autres métabolites secondaires produits par Aspergillus terreus, tels que la butyrolactone I, la dankastérone et la terrelactone A .

Unicité :

This compound : Connu pour ses diverses activités biologiques, notamment ses propriétés antitumorales, anti-inflammatoires et phytotoxiques.

Butyrolactone I : Principalement connu pour ses propriétés antimicrobiennes.

Dankastérone : Présente des activités cytotoxiques et antimicrobiennes.

Terrelactone A : Connu pour ses propriétés antimicrobiennes.

Composés similaires :

- Asperthis compound

- Dihydrothis compound

- Butyrolactone I

- Dankastérone

- Terrelactone A

Propriétés

Numéro CAS |

582-46-7 |

|---|---|

Formule moléculaire |

C8H10O3 |

Poids moléculaire |

154.16 g/mol |

Nom IUPAC |

4,5-dihydroxy-3-[(E)-prop-1-enyl]cyclopent-2-en-1-one |

InChI |

InChI=1S/C8H10O3/c1-2-3-5-4-6(9)8(11)7(5)10/h2-4,7-8,10-11H,1H3/b3-2+ |

Clé InChI |

MHOOPNKRBMHHEC-NSCUHMNNSA-N |

SMILES |

CC=CC1=CC(=O)C(C1O)O |

SMILES isomérique |

C/C=C/C1=CC(=O)C(C1O)O |

SMILES canonique |

CC=CC1=CC(=O)C(C1O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(+)Terrein; Terrain; NSC 291308; NSC-291308; NSC291308. |

Origine du produit |

United States |

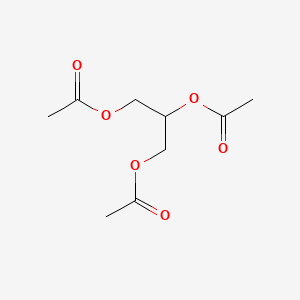

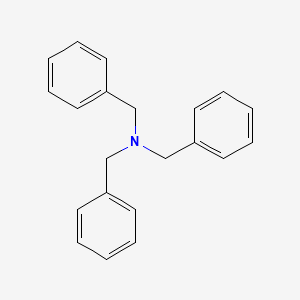

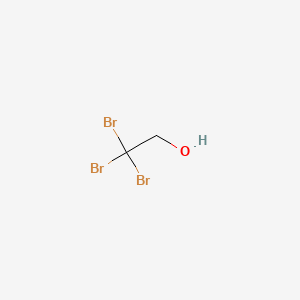

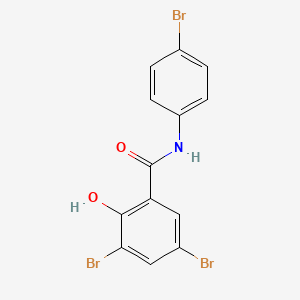

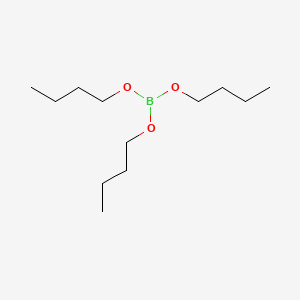

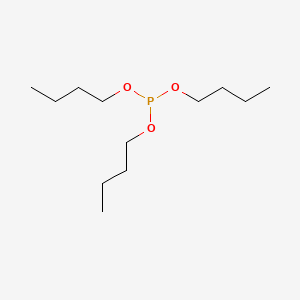

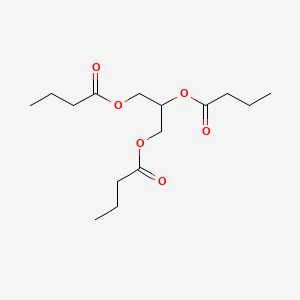

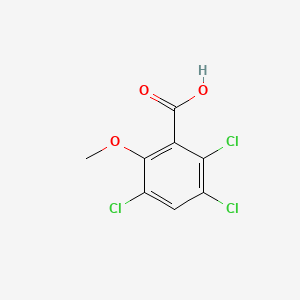

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.